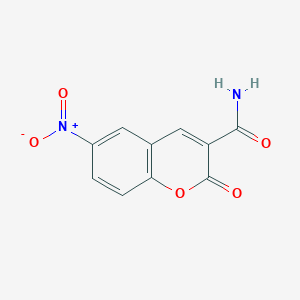

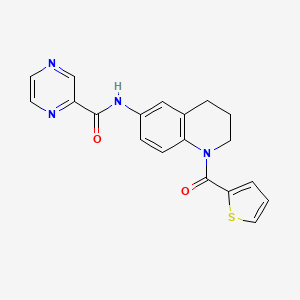

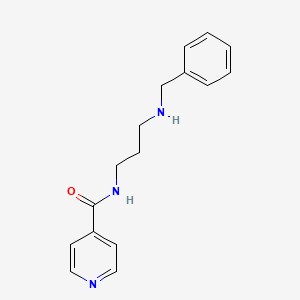

![molecular formula C9H8ClN3O2 B2813086 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid CAS No. 1279219-56-5](/img/structure/B2813086.png)

3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The [1,2,4]triazolo[4,3-a]pyridine core is a heterocyclic compound, which means it’s a cyclic compound with at least two different elements. This core is present in a number of drug classes due to its potential biological activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves stirring a mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF .Scientific Research Applications

Synthesis and Biological Assessment of Heterocyclic Compounds

Researchers have developed methods for synthesizing novel heterocyclic compounds starting from chloropyridine carboxylic acids, including those related to the [1,2,4]triazolo[4,3-a]pyridine scaffold. These compounds exhibit a variety of interesting biological properties, such as antifungal and antibacterial activities. A specific example includes the creation of acetamides bearing an 1,2,4-oxadiazole cycle, demonstrating the versatility of this chemical framework in generating biologically active molecules (Karpina et al., 2019).

Structural Analysis and Antifungal Activity

The crystal structure of a novel [1,2,4]Triazolo[4,3-a]Pyridine compound with antifungal activity has been determined, highlighting the compound's potential in addressing fungal infections. This study emphasizes the structural features that may contribute to the biological efficacy of such compounds (Wang et al., 2018).

Oxidative Cyclization Techniques

Innovative synthetic methodologies involving oxidative cyclization have been employed to generate [1,2,4]Triazolo[4,3-a]pyridines, showcasing efficient routes to access these heterocyclic systems. These methods open up new avenues for the rapid synthesis of triazolopyridines with diverse substituents, enhancing their utility in scientific research (El-Kurdi et al., 2021).

Electrochemical Properties

The electrochemical properties of compounds incorporating the [1,2,4]triazolo[4,3-b][1,3,4]thiadiazole and related structures have been studied, indicating their potential for various applications beyond biological activity. Such studies contribute to understanding the broader utility of these heterocycles in scientific research (Tan et al., 2007).

Antimicrobial and Anticancer Evaluations

A series of sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety was synthesized and evaluated for their antifungal and insecticidal activities. This research highlights the potential of these compounds in developing new antimicrobial and anticancer agents, demonstrating the significance of structural modifications in enhancing biological activities (Xu et al., 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of 3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can effectively halt cell cycle progression, making it a potential therapeutic agent for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, preventing cells from transitioning from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and the induction of apoptosis, particularly in cancer cells .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . Specifically, it has been shown to inhibit the growth of MCF-7 and HCT-116 cells, with IC50 values in the nanomolar range . This suggests that the compound could have potential as a therapeutic agent for certain types of cancer .

properties

IUPAC Name |

3-(5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c10-6-2-1-3-7-11-12-8(13(6)7)4-5-9(14)15/h1-3H,4-5H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSUMCMFTVOQPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C(=C1)Cl)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

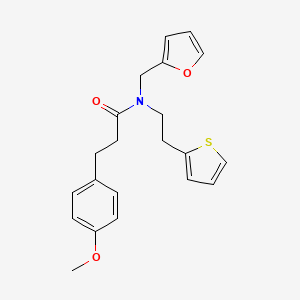

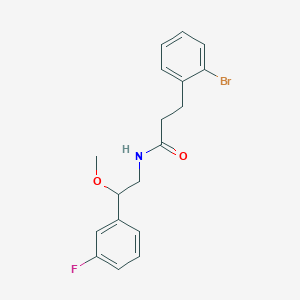

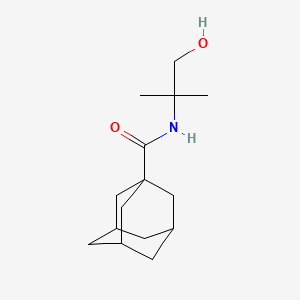

![N-(2,6-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2813010.png)

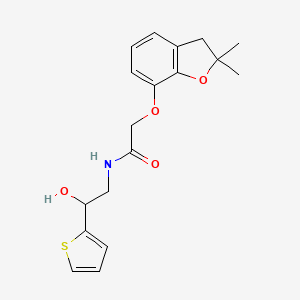

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2813013.png)